molecular formula C27H30N4O3 B2973735 N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326876-96-3

N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No. B2973735
CAS RN: 1326876-96-3
M. Wt: 458.562
InChI Key: WGFBHHQSDDRNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of heterocyclic compound . It also has an ethoxyphenyl group and a propan-2-yl (or isopropyl) group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrazine core would likely contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ethoxy group might be susceptible to reactions that involve the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of the ethoxy group, which could interact with polar solvents .

Scientific Research Applications

Erectile Dysfunction Treatment

The core structure of the compound is similar to sildenafil, which is used to treat erectile dysfunction (ED) in males. By inhibiting phosphodiesterase type 5 (PDE5), it enhances the effect of nitric oxide, which is crucial for the relaxation of smooth muscle tissue and vasodilation within the corpus cavernosum .

Pulmonary Hypertension

Sildenafil, which shares a similar mechanism of action with the compound, is also indicated for the treatment of pulmonary arterial hypertension (PAH). It works by dilating the blood vessels in the lungs, reducing the blood pressure and improving symptoms .

Genotoxic Impurity Assessment

The compound can be synthesized and characterized to study its potential as a genotoxic impurity in pharmaceuticals. This is important for regulatory compliance and ensuring the safety of drug substances .

Antiviral Activity

Indole derivatives, which are structurally related to the compound, have shown significant antiviral activities. This suggests that the compound could be modified to develop new antiviral agents, particularly against RNA and DNA viruses .

Anti-Inflammatory Properties

The indole moiety, present in the compound, is known for its anti-inflammatory properties. This could be leveraged in the development of new anti-inflammatory medications for various chronic conditions .

Anticancer Potential

Compounds with indole structures have been found to possess anticancer activities. Research into the compound’s potential effects on cancer cells could lead to the development of novel oncological therapies .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. For example, if it’s a novel compound, researchers might be interested in exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-4-34-23-7-5-6-20(16-23)18-28-26(32)12-13-30-14-15-31-25(27(30)33)17-24(29-31)22-10-8-21(9-11-22)19(2)3/h5-11,14-16,19,24-25,29H,4,12-13,17-18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBFQRWLZKRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

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